(2-Methoxypyridin-4-yl)methanol

Description

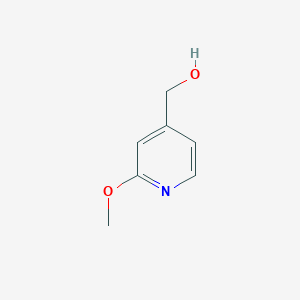

Structure

2D Structure

Properties

IUPAC Name |

(2-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENBVKZRNXXJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560641 | |

| Record name | (2-Methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123148-66-3 | |

| Record name | (2-Methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanol: Chemical Properties, Structure Elucidation, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with methoxy and hydroxymethyl functionalities, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed methodologies for its structure elucidation, and a summary of potential synthetic and purification protocols. As of this review, specific biological activities and associated signaling pathways for this compound have not been extensively reported in publicly available literature, highlighting an area ripe for future investigation.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 123148-66-3 | [1] |

| Physical Form | Solid | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| SMILES String | OCC1=CC=NC(OC)=C1 | |

| InChI Key | YENBVKZRNXXJSF-UHFFFAOYSA-N |

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,4-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five unique carbon atoms of the pyridine ring, the carbon of the hydroxymethyl group, and the carbon of the methoxy group. The chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₉NO₂. The fragmentation pattern in the mass spectrum would likely involve the loss of the hydroxymethyl group, the methoxy group, and other characteristic cleavages of the pyridine ring.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, its preparation can be envisaged through several established synthetic routes commonly employed for pyridine derivatives.

Potential Synthetic Pathways

One plausible approach involves the reduction of a suitable precursor such as 2-methoxy-4-pyridinecarboxaldehyde or a corresponding carboxylic acid ester.

-

Reduction of 2-methoxy-4-pyridinecarboxaldehyde: The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[2][3][4][5]

-

Reduction of a 2-methoxy-isonicotinate ester: An ester, such as methyl 2-methoxyisonicotinate, can be reduced to the corresponding alcohol using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).[6][7][8]

Another potential route could start from 2-chloro-4-(hydroxymethyl)pyridine via a nucleophilic substitution reaction with sodium methoxide.

Experimental Protocols

General Protocol for the Reduction of an Aldehyde using Sodium Borohydride:

-

Dissolve the aldehyde precursor (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

-

Recrystallization: This technique is suitable for purifying solid compounds.[9][10] The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require some experimentation.

-

Column Chromatography: For more challenging purifications or for obtaining very high purity material, column chromatography on silica gel is a common and effective method.[11] A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to separate the desired product from impurities.

Structure Elucidation and Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any specific reports on the biological activity or the signaling pathways modulated by this compound. This represents a significant knowledge gap and an opportunity for future research. The presence of the substituted pyridine motif, a common scaffold in many biologically active compounds, suggests that this molecule could be a valuable starting point for screening campaigns in various therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with established structural features. While detailed experimental data on some of its physical properties are lacking, its synthesis and purification can be achieved through standard organic chemistry methodologies. The most notable gap in the current understanding of this compound is the absence of data regarding its biological effects. For researchers in drug discovery and development, this compound represents an unexplored molecule that warrants investigation for potential pharmacological activity. Future studies should focus on its systematic biological screening to uncover any potential therapeutic applications.

References

- 1. CAS 123148-66-3 | this compound - Synblock [synblock.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 8. adichemistry.com [adichemistry.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Data for (2-Methoxypyridin-4-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (2-Methoxypyridin-4-yl)methanol

-

Synonyms: 2-Methoxy-4-(hydroxymethyl)pyridine

-

CAS Number: 123148-66-3

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

Spectroscopic Data Summary

The following tables are formatted to present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | O-H stretch (alcohol) | |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-H stretch (aliphatic) | |

| Data not available | C=C/C=N stretch (pyridine ring) | |

| Data not available | C-O stretch (methoxy) | |

| Data not available | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 140.0706 | [M+H]⁺ |

| 162.0525 | [M+Na]⁺ |

| 122.0600 | [M-OH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Data Acquisition:

-

¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Instrumentation: An FTIR spectrometer would be used to record the spectrum.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

Data Acquisition: The sample solution would be introduced into the ESI source, where the molecule is ionized. The mass-to-charge ratio (m/z) of the resulting ions would be analyzed by the mass analyzer (e.g., quadrupole, time-of-flight). Data would be collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and a logical pathway for the synthesis and characterization of the target compound.

Caption: General workflow for the acquisition and analysis of spectroscopic data.

Caption: Logical pathway from synthesis to spectroscopic characterization.

Synthesis and Characterization of Novel (2-Methoxypyridin-4-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel derivatives based on the (2-methoxypyridin-4-yl)methanol core structure. The focus is on providing detailed experimental protocols and comprehensive characterization data to support researchers in the fields of medicinal chemistry and drug development. The methodologies and data presented are grounded in established synthetic strategies for pyridine derivatives, with a specific focus on their potential as targeted therapeutic agents.

Core Synthetic Strategies

The synthesis of novel derivatives from this compound typically involves the functionalization of the hydroxymethyl group or modification of the pyridine ring itself. Common strategies include esterification, etherification, and palladium-catalyzed cross-coupling reactions to introduce diverse substituents. A prevalent approach in medicinal chemistry is the use of a substituted 2-methoxypyridine core as a building block for creating complex molecules with specific biological activities.

A notable example is the synthesis of sulfonamide methoxypyridine derivatives, which have been investigated as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key components of a signaling pathway often dysregulated in cancer.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of a series of novel sulfonamide methoxypyridine derivatives. These protocols are based on established methodologies and provide a template for the development of new compounds.[1]

General Synthesis of Sulfonamide Methoxypyridine Derivatives

The synthesis involves a multi-step process starting from a functionalized 2-methoxypyridine core, which is then coupled with various aromatic or heteroaromatic moieties.

Representative Protocol for the Synthesis of N-(5-(4-((2-hydroxyethyl)amino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluoro-benzenesulfonamide (11c): [1]

-

Starting Materials: Functionalized 2-methoxypyridin-3-amine, 2,4-difluorobenzenesulfonyl chloride, and a suitable benzo[2][3]thieno[3,2-d]pyrimidine intermediate.

-

Step 1: Sulfonamide Formation: To a solution of the 2-methoxypyridin-3-amine derivative in a suitable solvent such as pyridine or dichloromethane, 2,4-difluorobenzenesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Step 2: Coupling Reaction: The resulting sulfonamide is then coupled with the benzo[2][3]thieno[3,2-d]pyrimidine intermediate via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, depending on the nature of the coupling partners.

-

Step 3: Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: The purified compound is obtained as a solid, and its structure is confirmed by spectroscopic methods.

Characterization of Novel Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

¹H NMR Data for N-(5-(4-((2-hydroxyethyl)amino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl) -2,4-difluoro-benzenesulfonamide (11c): [1]

-

Solvent: DMSO-d6

-

Chemical Shifts (δ) in ppm: 10.34 (s, 1H), 8.60 (s, 1H), ... (additional peaks corresponding to the aromatic and aliphatic protons of the molecule).

Data Presentation

Quantitative data for a series of synthesized sulfonamide methoxypyridine derivatives are summarized below, highlighting their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.[1]

| Compound ID | Aromatic Core | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| 22c | Quinoline | 0.22 | 23 | 130 | 20 |

| 11c | Benzo[2][3]thieno[3,2-d]pyrimidine | - | - | - | - |

Note: IC₅₀ values represent the concentration of the compound required to inhibit the activity of the enzyme or the proliferation of cells by 50%. MCF-7 and HCT-116 are human breast and colon cancer cell lines, respectively. Data for 11c is not fully provided in the source.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, which is the target of the described derivatives, and a general workflow for their synthesis and evaluation.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Caption: General Synthetic and Evaluation Workflow.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 3. This compound | C7H9NO2 | CID 14462410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (2-Methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Introduction

(2-Methoxypyridin-4-yl)methanol is a pyridine derivative of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its application in synthesis, formulation, and biological screening. Understanding the behavior of this compound in various common laboratory solvents and under different environmental conditions is paramount for reliable and reproducible research. This guide presents the known physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its safe handling and use in experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (2-Methoxy-4-pyridinyl)methanol | [1] |

| CAS Number | 123148-66-3 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Solid |

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents has not been published. However, based on its structure, which contains both a polar hydroxyl group and a pyridine ring, as well as a less polar methoxy group, a range of solubilities in different solvent classes can be anticipated.

To facilitate the systematic determination and presentation of this crucial data, Table 2 provides a template for recording experimentally determined solubility values.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Polar Protic | Water | 25 | |||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | ||||

| Acetonitrile | 25 | ||||

| Acetone | 25 | ||||

| Non-Polar | Toluene | 25 | |||

| Hexane | 25 | ||||

| Dichloromethane | 25 | ||||

| Diethyl Ether | 25 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (as per Table 2)

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of each solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be validated by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the mean and standard deviation.

-

Caption: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a chemical compound is a critical factor, particularly in the context of drug development, as it influences its shelf-life, storage conditions, and potential degradation pathways.[5] Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

As with solubility, there is no specific published stability data for this compound. Therefore, a systematic stability testing program is necessary to establish its degradation profile.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated:

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The primary alcohol functional group could also be oxidized to an aldehyde or a carboxylic acid.

-

Hydrolysis: While the methoxy group on the pyridine ring is generally stable, it could potentially undergo hydrolysis under harsh acidic or basic conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Testing

The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[5][6][7]

Objective: To evaluate the stability of this compound under various storage conditions and to identify potential degradation products.

Materials:

-

This compound (at least three primary batches)

-

Stability chambers with controlled temperature and humidity

-

Light-resistant containers

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Batch Selection: Use at least three primary batches of this compound for the stability studies. The batches should be manufactured using a process that simulates the final production method.[5]

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.[5]

-

-

Analytical Testing:

-

At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from any degradation products.

-

-

Data Evaluation:

-

Evaluate the data for any significant changes in the quality of the compound over time.

-

Identify and, if necessary, characterize any degradation products.

-

Establish a re-test period or shelf life based on the stability data.

-

Table 3: Template for Stability Data of this compound

| Storage Condition | Time (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |

| 25°C/60%RH | 0 | ||||

| 3 | |||||

| 6 | |||||

| 9 | |||||

| 12 | |||||

| 18 | |||||

| 24 | |||||

| 40°C/75%RH | 0 | ||||

| 3 | |||||

| 6 |

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific data is currently unavailable, the provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. The systematic collection of solubility and stability information is essential for the successful application of this compound in research and development, particularly in the pharmaceutical industry. The data generated will be invaluable for optimizing reaction conditions, developing robust formulations, and ensuring the overall quality and reliability of future studies involving this compound.

References

- 1. CAS 123148-66-3 | this compound - Synblock [synblock.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Molecular formula and weight of (2-Methoxypyridin-4-yl)methanol C7H9NO2

Technical Guide: (2-Methoxypyridin-4-yl)methanol

An In-depth Analysis of this compound (C7H9NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with the molecular formula C7H9NO2. This guide provides a summary of its fundamental physicochemical properties. It is important to note that while this compound is available commercially for research purposes, detailed experimental protocols, extensive spectroscopic characterizations, and in-depth biological activity studies are not widely available in the public scientific literature.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| Molecular Formula | C7H9NO2 | [1][2][3][4][5] |

| Molecular Weight | 139.15 g/mol | [1][2][4] |

| CAS Number | 123148-66-3 | [1][3][4] |

| Appearance | Solid (form) | [4] |

| Synonyms | (2-Methoxy-4-pyridinyl)methanol, 2-Methoxy-4-pyridinemethanol, 4-Hydroxymethyl-2-methoxypyridine | [1] |

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield detailed, publicly available experimental protocols for the synthesis or application of this compound. Similarly, specific quantitative data from analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) are not published in readily accessible literature, although chemical suppliers may provide such data upon request with a purchase.

Biological Activity and Signaling Pathways

There is currently no significant information in the public domain regarding the biological activity of this compound or its involvement in specific signaling pathways.

Logical Workflow for Compound Information Retrieval

The process for attempting to compile a technical guide for a specific chemical compound like this compound involves a structured search and data collation strategy. The workflow diagram below illustrates the logical steps taken to gather the information presented in this guide.

Caption: Workflow for Information Retrieval and Guide Compilation.

References

Potential biological activities of substituted pyridine scaffolds

An In-depth Technical Guide to the Biological Activities of Substituted Pyridine Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, structural planarity, and capacity for hydrogen bonding make it a "privileged scaffold" frequently incorporated into a vast array of therapeutic agents.[4][5][6] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a remarkable spectrum of biological activities that include anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[2][3][6] The versatility of the pyridine nucleus allows for extensive substitution, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates.[1][3] This technical guide provides a comprehensive overview of the major biological activities of substituted pyridine scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Anticancer Activity

Substituted pyridines have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer.[7][8][9] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and histone deacetylases (HDACs) to the disruption of microtubule dynamics and the induction of apoptosis.[7][10]

Mechanism of Action: Kinase Inhibition

Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways that are critical for cancer cell proliferation and survival.[7] A notable target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

dot

Caption: Inhibition of VEGFR-2 signaling by a pyridine-based compound.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Certain pyridine and pyridone derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[10] This is often achieved by modulating the expression of key cell cycle regulatory proteins.

dot

Caption: Pyridine-induced G2/M arrest and apoptosis signaling cascade.[10]

Quantitative Data: Anticancer Activity

| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |

| Pyridine-Urea (8e) | MCF-7 (Breast) | IC50 (48h) | 0.22 | [11] |

| Pyridine-Urea (8e) | MCF-7 (Breast) | IC50 (72h) | 0.11 | [11] |

| Pyridine-Urea (8n) | MCF-7 (Breast) | IC50 (48h) | 1.88 | [11] |

| Pyridine-Urea (8e) | VEGFR-2 | IC50 | 3.93 | [11] |

| Pyridin-2-one (1) | HepG2 (Liver) | IC50 | 4.5 | [10] |

| Pyridine (2) | HepG2 (Liver) | IC50 | 11.2 | [10] |

| Pyridin-2-one (1) | MCF-7 (Breast) | IC50 | 10.3 | [10] |

| Iminodihydropyridine (Id) | HT-29 (Colon) | IC50 | >100 | [12] |

| Iminodihydropyridine (Ii) | HT-29 (Colon) | IC50 | 3 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial and Antiviral Activity

The pyridine scaffold is a key component in many agents developed to combat bacterial, fungal, and viral infections.[13][14][15][16] The nitrogen atom in the ring can improve water solubility and interact with biological targets through hydrogen bonding, contributing to their antimicrobial efficacy.[5][6][16]

Spectrum of Activity

Substituted pyridines have demonstrated broad-spectrum activity against:

-

Bacteria: Including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli.[5][16][17] Some derivatives are even active against multidrug-resistant strains like MRSA.[16]

-

Fungi: Exhibiting activity against pathogens like Candida albicans and Aspergillus niger.[5][17]

-

Viruses: Pyridine derivatives have shown significant potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV).[13][14][15] Their mechanisms often involve the inhibition of key viral enzymes like reverse transcriptase or polymerase.[13][14]

dot

Caption: General workflow for antimicrobial evaluation of pyridine compounds.

Quantitative Data: Antimicrobial Activity

| Compound | Target Microbe | Activity Metric | Value (mg/mL) | Reference |

| Compound 12a | E. coli | MIC | 0.0195 | [17] |

| Compound 12a | B. mycoides | MIC | <0.0048 | [17] |

| Compound 12a | C. albicans | MIC | <0.0048 | [17] |

| Compound 15 | B. mycoides | MIC | 0.0098 | [17] |

| Compound 15 | C. albicans | MIC | 0.039 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: A two-fold serial dilution of the test pyridine compound is prepared in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory and Enzyme Inhibitory Activity

The pyridine scaffold is present in several anti-inflammatory drugs and serves as a template for designing potent enzyme inhibitors.[4][18][19]

Anti-inflammatory Effects

Pyridine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Some thiazolo[4,5-b]pyridine derivatives have shown anti-inflammatory activity comparable to or exceeding that of the standard drug Ibuprofen.[19]

Enzyme Inhibition

Beyond kinases, pyridines can inhibit a wide range of other enzymes. For example, certain dihydropyridine derivatives act as cholinesterase inhibitors, a strategy used in the management of Alzheimer's disease.[20] Other pyridine compounds have been developed as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiotonic and antithrombotic agents.[12][21]

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound Class | Target | Activity Metric | Value | Reference |

| Thiazolo[4,5-b]pyridine (7) | Carrageenan-induced edema | % Inhibition | 47.2% | |

| Thiazolo[4,5-b]pyridine (8) | Carrageenan-induced edema | % Inhibition | 53.4% | [19] |

| Ibuprofen (Reference) | Carrageenan-induced edema | % Inhibition | 40.9% | [19] |

| Pyrimidine diamine (9) | EeAChE | K_i | 0.312 µM | [20] |

| Pyrimidine diamine (22) | eqBChE | K_i_ | 0.099 µM | [20] |

| Iminodihydropyridine (Ib) | PDE3A | IC50 | 3.76 nM | [21] |

| Iminodihydropyridine (Id) | PDE3 (cGMP) | IC50 | 27 µM | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard drug like Ibuprofen.

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Conclusion

The substituted pyridine scaffold remains a highly versatile and valuable framework in the field of drug discovery. Its presence in a wide range of clinically successful drugs is a testament to its favorable pharmacological properties.[2][3] Research continues to uncover novel pyridine derivatives with potent and selective activities against cancer, microbial infections, inflammation, and other disease-related targets.[1][7][16] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies and computational design, will undoubtedly lead to the development of the next generation of pyridine-based therapeutics to address unmet medical needs.

References

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijsat.org [ijsat.org]

- 8. irjet.net [irjet.net]

- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the methoxy and methanol groups on the pyridine ring

An In-depth Technical Guide to the Reactivity of Methoxy and Methanol Groups on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The functionalization of this heterocycle is pivotal for modulating the physicochemical and biological properties of resulting molecules. This technical guide provides an in-depth analysis of the reactivity conferred by two common oxygen-containing substituents: the methoxy (-OCH₃) group and the hydroxymethyl (-CH₂OH) group. We will explore the distinct electronic and steric effects of these groups, their influence on the reactivity of the pyridine ring in key synthetic transformations, and provide detailed experimental protocols and comparative data to inform synthetic strategy and drug design.

Core Concepts: Electronic and Steric Influence

The reactivity of a substituted pyridine is fundamentally governed by the electronic properties of the substituent and its position on the ring. The methoxy and hydroxymethyl groups, while both containing oxygen, exert vastly different influences.

The Methoxy Group: A Duality of Effects

The methoxy group exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the pyridine ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and reduces the basicity of the pyridine nitrogen. The pKa of 2-methoxypyridinium is 3.06, significantly lower than that of the pyridinium ion (5.23), illustrating this electron-withdrawing influence.[1]

-

Mesomeric/Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This effect increases electron density, particularly at the positions ortho and para to the methoxy group.

This duality means the overall effect is highly position-dependent. When ortho or para to the nitrogen, the methoxy group's inductive effect can mitigate the pyridine's basicity, which can be advantageous in certain reactions like the Robinson annulation by preventing unwanted side reactions.[1]

The Hydroxymethyl Group: A Reactive Appendage

The hydroxymethyl (-CH₂OH) group's primary influence is not on the ring's electronic structure but rather stems from the reactivity of the alcohol functional group itself. It is generally considered a weakly electron-withdrawing group. Its main role is to serve as a handle for a variety of chemical transformations. The dual functionality of the pyridine nitrogen and the primary alcohol makes hydroxymethylpyridines versatile building blocks in pharmaceuticals and specialty chemicals.[2]

Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene.[3] However, substituents can modulate this reactivity.

-

Methoxypyridines: The electron-donating resonance effect (+M) of the methoxy group can activate the ring sufficiently for EAS to occur. The substitution is directed to the positions para to the activating group. For example, the sulfonation of 2-methoxypyridine with sulfuric acid yields 2-methoxy-5-sulfonic acid pyridine as the major product.[4] Similarly, bromination of 2-methoxypyridine tends to occur at the 3 or 5-position.[5][6]

-

Hydroxymethylpyridines: The hydroxymethyl group does not significantly activate the ring towards EAS. Reactions typically require harsh conditions, and the reactivity is dominated by the inherent properties of the pyridine ring itself.

Logical Relationship: Electronic Effects of the Methoxy Group

Caption: Duality of methoxy group's electronic effects.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr, especially at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[7][8][9]

-

Methoxypyridines: The methoxy group is an excellent leaving group in SNAr reactions. This transformation is a powerful tool for introducing new functionalities onto the pyridine ring. For instance, methoxypyridines can be aminated using reagents like sodium hydride with lithium iodide to facilitate the displacement of the methoxy group.[10][11]

-

Hydroxymethylpyridines: The hydroxymethyl group itself is not a leaving group in SNAr. The reactivity of the ring is governed by other potential leaving groups (e.g., halogens) that may be present.

Reactions of the Functional Group

This is where the reactivity of the hydroxymethyl group shines, while the methoxy group is generally stable.

-

Methoxypyridines: The C-O bond of the methoxy group is strong and generally unreactive, except for cleavage under harsh acidic conditions (e.g., HBr) or via SNAr as described above.

-

Hydroxymethylpyridines: The primary alcohol is a versatile functional handle.

-

Oxidation: It can be readily oxidized to the corresponding pyridinecarboxaldehyde or pyridinecarboxylic acid using various oxidizing agents.[2][12][13]

-

Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride, creating a reactive electrophile for further substitution.[14]

-

Esterification and Etherification: Standard alcohol reactions can be used to form esters and ethers.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions

-

Methoxypyridines: Methoxypyridines are frequently used in Suzuki-Miyaura cross-coupling reactions. (4-Methoxypyridin-2-yl)boronic acid, for example, is a valuable building block for synthesizing biaryl compounds.[15] The electron-rich nature of the methoxypyridine ring can influence reaction conditions and may increase the propensity for side reactions like homocoupling.[16]

-

Hydroxymethylpyridines: While the hydroxymethyl group itself is not directly involved in the coupling, hydroxymethyl-substituted halopyridines can be used as substrates. The hydroxyl group is generally tolerated under the basic conditions of the Suzuki reaction.

Data Presentation: A Comparative Summary

Table 1: Comparative Reactivity Profile

| Feature | Methoxy (-OCH₃) on Pyridine | Hydroxymethyl (-CH₂OH) on Pyridine |

| Primary Electronic Effect | Inductive withdrawal (-I), Resonance donation (+M) | Weak inductive withdrawal (-I) |

| Influence on N Basicity | Decreases basicity, especially at the 2-position[1] | Minor effect |

| Reactivity in EAS | Activates ring at ortho and para positions[4][5] | Minimal activation; ring remains deactivated |

| Reactivity in SNAr | Can act as a good leaving group[10][11] | Not a leaving group; ring reactivity depends on other substituents |

| Functional Group Reactivity | Generally inert, ether cleavage requires harsh conditions. | Highly reactive: can be oxidized, halogenated, esterified, etc.[2][12][14] |

| Role in Synthesis | Directing group, leaving group in SNAr, modulator of basicity, component in coupling reagents. | Versatile synthetic handle for functional group interconversion.[2] |

Table 2: Quantitative Data for Selected Reactions

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| SNAr (Amination) | 3-Methoxypyridine | Piperidine, NaH, LiI in THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 92 | [10] |

| Suzuki Coupling | (4-Methoxypyridin-2-yl)boronic acid & 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, Reflux | 2-(4-Methoxyphenyl)-4-methoxypyridine | 70-90 | [15] |

| Oxidation | 3-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C | 3-Pyridinecarboxylic acid (Nicotinic acid) | 85 | [12] |

| Hydroxymethylation | 4-Phenylpyridine N-oxide | TX (photocat.), TfOH, CH₃OH, Visible Light | (4-Phenylpyridin-2-yl)methanol | High | [17] |

(Note: Yields are representative and can vary based on specific substrate and reaction optimization.)

Experimental Protocols

Protocol 1: Nucleophilic Amination of 3-Methoxypyridine

This protocol is adapted from Chiba et al. for the NaH-mediated amination of methoxyarenes.[10][11]

-

Preparation: To a dry Schlenk flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv). Wash the NaH with dry hexane (3x) to remove the mineral oil and dry the solid under vacuum.

-

Reagent Addition: Add lithium iodide (LiI, 2.0 equiv) and dry tetrahydrofuran (THF, to achieve a 1 M concentration of the substrate).

-

Reaction Initiation: Add 3-methoxypyridine (1.0 equiv) followed by the amine nucleophile (e.g., piperidine, 2.0 equiv).

-

Execution: Seal the flask and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyridine.

Workflow: Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for SNAr of methoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic Acid

This is a general protocol based on standard Suzuki-Miyaura conditions.[15][16][18]

-

Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), (4-methoxypyridin-2-yl)boronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

-

Solvent Addition: Add the degassed solvent system. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Execution: Heat the reaction mixture to reflux (e.g., 85-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[15]

Protocol 3: Oxidation of 2-(Hydroxymethyl)pyridine

This protocol describes a general oxidation to the carboxylic acid.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(hydroxymethyl)pyridine (1.0 equiv) in water.

-

Reagent Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3.0 equiv), portion-wise to control the exothermic reaction.

-

Execution: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Isolation: Acidify the combined filtrate to the isoelectric point of the amino acid (typically pH 3-4) with an acid like HCl. The product, picolinic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.

Workflow: Oxidation of Hydroxymethylpyridine

References

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. brainly.com [brainly.com]

- 5. brainly.com [brainly.com]

- 6. Answered: Pyridine rings can also under electrophilic aromatic substitution. Given 2-methoxypyridine, draw the expected major product. Br₂, heat NaHCO3 Select Draw… | bartleby [bartleby.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki Coupling [organic-chemistry.org]

Technical Guide: An In-Depth Analysis of (2-Methoxypyridin-4-yl)methanol and a Case Study on a Structurally Related Key Pharmaceutical Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides the available chemical identifiers for (2-Methoxypyridin-4-yl)methanol. Due to the limited publicly available data on its specific biological activity, experimental protocols, and associated signaling pathways, this document presents a detailed case study on the structurally related and well-documented compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol . This analogue serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a significant class of drugs in gastroenterology.

Part 1: this compound - Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 123148-66-3[1][2] |

| Molecular Formula | C₇H₉NO₂[2] |

| Molecular Weight | 139.15 g/mol [2] |

| InChI String | InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 |

| SMILES String | OCC1=CC=NC(OC)=C1 |

Part 2: Case Study - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This section will focus on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of omeprazole and other proton pump inhibitors.[3][4][5]

Quantitative Data: Physicochemical Properties

The following table summarizes key physicochemical properties for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

| Property | Value | Reference |

| CAS Number | 86604-78-6 | [6] |

| Molecular Formula | C₉H₁₃NO₂ | [6] |

| Molecular Weight | 167.21 g/mol | [6] |

| Appearance | White to light brown powder or crystal | [6] |

| Melting Point | 56.5-60.5 °C | [6] |

| Boiling Point | 115-135 °C at 0.01 Torr | [6] |

| Solubility | Slightly soluble in Chloroform | [6] |

Biological Activity: Mechanism of Action of Derivatives

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a precursor to drugs that are potent inhibitors of the gastric H⁺/K⁺-ATPase (proton pump).[3] These drugs, such as omeprazole, are prodrugs that undergo a transformation into their active form in the acidic environment of the stomach's parietal cells.[3] The active sulfenamide intermediate then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.[3] This action blocks the final step in gastric acid secretion, providing therapeutic relief for acid-related disorders.[3]

Signaling Pathway: Gastric Acid Secretion and PPI Inhibition

The diagram below illustrates the signaling pathways that stimulate gastric acid secretion by the parietal cells and the point of inhibition by proton pump inhibitors derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocols

Detailed experimental protocols for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are available in the literature. Below is a summarized example of a common synthetic route.

Protocol: Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.[4]

-

Preparation : 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is dissolved in 300 ml of methanol and 150 ml of water.

-

Reagent Addition : To this solution, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added.

-

Reaction : The mixture is heated to reflux and stirred for 4 hours.

-

Work-up : After the reaction is complete, methanol is removed by rotary evaporation. 300 ml of water is added to the residue.

-

Extraction : The product is extracted three times with 150 ml of dichloromethane.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Workflow Diagram: Synthesis via Hydrolysis

The logical workflow for the described synthesis is presented below.

References

(2-Methoxypyridin-4-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(2-Methoxypyridin-4-yl)methanol is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridine core, substituted with a methoxy group and a hydroxymethyl group, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing material with a purity of 98% or higher. It is generally supplied as a solid.

| Supplier | Catalog Number | Purity | Availability |

| Sigma-Aldrich | KOB0133 | Not specified | In Stock |

| Frontier Specialty Chemicals | M13534 | Not specified | In Stock |

| Synblock | PB12206 | NLT 98% | In Stock |

| Apollo Scientific | PC50518 | Not specified | In Stock |

| BLD Pharm | BD136884 | ≥97% | In Stock |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. It is important to note that some data, such as melting and boiling points, are not consistently reported across all suppliers.

| Property | Value | Reference |

| CAS Number | 123148-66-3 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥97% to NLT 98% | [2] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Not specified | |

| InChI Key | YENBVKZRNXXJSF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC=CC(=C1)CO | [1] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Synthetic Considerations

Example Synthetic Protocol (Adapted for a structurally related compound):

The following is an illustrative protocol for the synthesis of a substituted pyridin-4-yl methanol, which can be adapted by a skilled synthetic chemist for the preparation of this compound from a suitable starting material like 2-methoxyisonicotinic acid.

Reaction: Reduction of a Pyridine-4-carboxylic Acid Ester

Methodology:

-

Preparation: To a solution of the 2-methoxyisonicotinic acid ester in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or an appropriate aqueous solution. The resulting mixture is then typically filtered, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive hydroxymethyl group, which can be readily converted into other functional groups (e.g., halides, amines, ethers) to facilitate coupling with other molecular fragments. The methoxy-substituted pyridine ring often serves as a key pharmacophoric element, engaging in specific interactions with biological targets.

While the direct involvement of this compound in a specific signaling pathway is not prominently documented, its structural motifs are found in compounds targeting various signaling molecules, including protein kinases and G-protein coupled receptors (GPCRs).

Hypothetical Application in Kinase Inhibitor Synthesis:

The following diagram illustrates a plausible synthetic workflow where this compound is utilized as a starting material for the synthesis of a hypothetical kinase inhibitor. This generalized scheme is based on common synthetic strategies employed in medicinal chemistry.

In this conceptual workflow, the primary alcohol of this compound is first converted to a more reactive leaving group, such as a chloride. This activated intermediate can then undergo a nucleophilic substitution reaction with a suitable heterocyclic core structure, a common motif in many kinase inhibitors. Subsequent synthetic modifications would then lead to the final drug candidate.

This compound is a commercially available and versatile building block with significant potential in the field of drug discovery and development. While detailed physicochemical and synthetic data in the public domain are somewhat limited, its structural features make it an attractive starting material for the synthesis of novel therapeutics. The information and conceptual workflows provided in this guide are intended to assist researchers in evaluating and utilizing this compound in their research endeavors. As with any chemical substance, it is imperative to consult the safety data sheet (SDS) from the respective supplier and handle the compound with appropriate personal protective equipment in a well-ventilated area.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Methoxypyridin-4-yl)methanol from 4-cyanopyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (2-Methoxypyridin-4-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The described synthetic route starts from the readily available 4-cyanopyridine and proceeds through a multi-step sequence involving N-oxidation, chlorination, methoxylation, nitrile hydrolysis, and final reduction of the resulting carboxylic acid. The protocols are compiled from established literature procedures and include quantitative data, detailed methodologies, and workflow visualizations to ensure reproducibility and clarity for researchers.

Synthetic Pathway Overview

The synthesis of this compound from 4-cyanopyridine is achieved through a five-step process. The pyridine ring of the starting material has low reactivity towards nucleophilic substitution. Therefore, the synthesis begins with the activation of the pyridine ring via N-oxidation. The resulting N-oxide facilitates the introduction of a chloro group at the 2-position, which is subsequently displaced by a methoxy group. The cyano group is then hydrolyzed to a carboxylic acid, which is finally reduced to the target primary alcohol.

Caption: Overall synthetic workflow from 4-cyanopyridine to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 4-Cyanopyridine N-oxide

This initial step activates the pyridine ring for subsequent functionalization. The oxidation of pyridines to their corresponding N-oxides is a common and effective strategy.[1][2]

-

Protocol:

-

Dissolve 4-cyanopyridine in a suitable solvent such as acetic acid or chloroform.

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature at 60-80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.

-

Step 2: Synthesis of 2-Chloro-4-cyanopyridine

The N-oxide intermediate is converted to a 2-chloropyridine derivative, which is susceptible to nucleophilic substitution. Reagents like phosphorus oxychloride are typically used for this transformation.[2]

-

Protocol:

-

Carefully add phosphorus oxychloride (POCl₃) to 4-cyanopyridine N-oxide. The reaction is often performed neat or in a high-boiling inert solvent.

-

Heat the mixture under reflux for several hours. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-4-cyanopyridine.

-

Step 3: Synthesis of 2-Methoxy-4-cyanopyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

-

Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere. Alternatively, use commercially available sodium methoxide solution.

-

Dissolve 2-chloro-4-cyanopyridine in a mixture of methanol and dioxane (1:1).[3][4]

-

Add the 2-chloro-4-cyanopyridine solution to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for 2.5 to 5 hours.[3][4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, filter off any precipitate, and reduce the filtrate volume by evaporation.[4]

-

Add water to the concentrated solution to precipitate the product.[3][4]

-

Collect the solid product by filtration, wash with water, and dry to yield 2-methoxy-4-cyanopyridine.

-

Step 4: Synthesis of 2-Methoxypyridine-4-carboxylic acid

The nitrile functional group is hydrolyzed to a carboxylic acid under basic conditions. This transformation is a key step towards the final product.

-

Protocol (based on hydrolysis of 2-cyanopyridine): [5]

-

Suspend 2-methoxy-4-cyanopyridine in deionized water.

-

Add a 30% aqueous solution of sodium hydroxide.

-

Heat the mixture to 70-80°C and stir for 6-10 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to approximately 50°C.

-

Carefully acidify the solution with 30% hydrochloric acid to a pH of 3.5-4.5 to precipitate the carboxylic acid product.

-

Cool the mixture further to induce complete crystallization.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-methoxypyridine-4-carboxylic acid.[6]

-

Step 5: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride is an effective reagent for this conversion.

-

Protocol: [7]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-methoxypyridine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. Caution: This quenching process is highly exothermic and generates hydrogen gas.

-

Filter the resulting mixture, and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography to obtain pure this compound.

-

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis.

| Step | Reaction | Key Reagents | Solvent(s) | Conditions | Yield | Reference |

| 3 | 2-Chloro-4-cyanopyridine → 2-Methoxy-4-cyanopyridine | Sodium methoxide | Methanol, Dioxane | Reflux, 5 h | 72% | [4] |

| 3 | 2-Chloro-4-cyanopyridine → 2-Methoxy-4-cyanopyridine | Sodium methoxide | Methanol, Dioxane | Reflux, 2.5 h | 51% | [3] |

| 4 | 2-Cyanopyridine → 2-Pyridinecarboxylic acid | 30% Sodium hydroxide | Water | 70-80°C, 6-10 h | N/A | [5] |

| 5 | 2-Methoxypyridine-4-carboxylic acid → this compound | Lithium aluminum hydride | Tetrahydrofuran | 0°C, 1 h | N/A | [7] |

Note: Yields and conditions for steps 1, 2, and specific yields for 4 and 5 were not detailed for these exact substrates in the provided search context and are based on general or analogous procedures.

Visualization of Key Experimental Steps

Step 3: Methoxylation Workflow

Caption: Workflow for the methoxylation of 2-chloro-4-cyanopyridine.

Step 5: Reduction Workflow

Caption: Workflow for the final reduction to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-CYANO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]